molecular formula C21H18N2O3 B5854943 2-[[4-(Phenoxymethyl)benzoyl]amino]benzamide

2-[[4-(Phenoxymethyl)benzoyl]amino]benzamide

Cat. No.: B5854943
M. Wt: 346.4 g/mol
InChI Key: BPXQXWGIQRXJQR-UHFFFAOYSA-N
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Description

2-[[4-(Phenoxymethyl)benzoyl]amino]benzamide is a compound that belongs to the class of benzamides Benzamides are widely recognized for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(Phenoxymethyl)benzoyl]amino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, and mild, providing high yields and eco-friendly conditions. The reaction is performed through direct condensation of benzoic acids and amines, utilizing a Lewis acidic ionic liquid immobilized on diatomite earth as a catalyst.

Industrial Production Methods

Industrial production of benzamides, including this compound, often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C . The use of ultrasonic irradiation and green catalysts in industrial settings can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(Phenoxymethyl)benzoyl]amino]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted benzamides with different functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[4-(Phenoxymethyl)benzoyl]amino]benzamide stands out due to its unique phenoxymethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamides and contributes to its specific applications in research and industry.

Properties

IUPAC Name

2-[[4-(phenoxymethyl)benzoyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c22-20(24)18-8-4-5-9-19(18)23-21(25)16-12-10-15(11-13-16)14-26-17-6-2-1-3-7-17/h1-13H,14H2,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXQXWGIQRXJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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